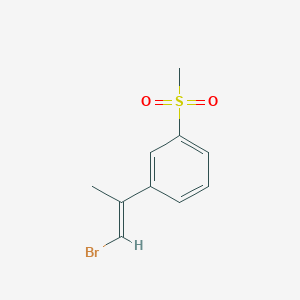
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- is a complex organic compound with a unique structure that includes a benzene ring substituted with a bromoethenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- typically involves multiple steps. One common method includes the bromination of a suitable precursor followed by the introduction of the methylsulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may have applications in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene,1-(2-bromo-1-methylethenyl)-2-methoxy-
- Benzene,1-(2-bromo-1-methylethenyl)-4-methylsulfonyl-
Uniqueness
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- is unique due to the specific positioning of the bromoethenyl and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-[(E)-1-bromoprop-1-en-2-yl]-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-7H,1-2H3/b8-7+ |
InChI Key |
LORRAZYVLVZTJM-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\Br)/C1=CC(=CC=C1)S(=O)(=O)C |
Canonical SMILES |
CC(=CBr)C1=CC(=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
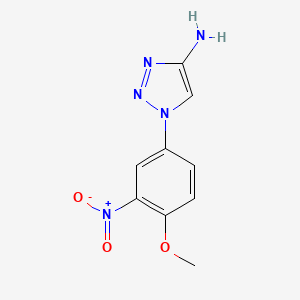
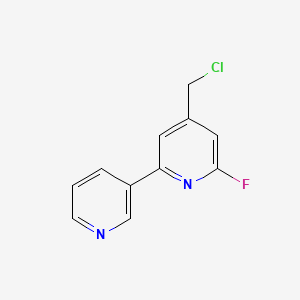
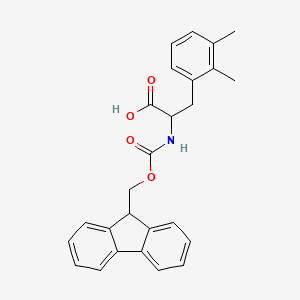
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
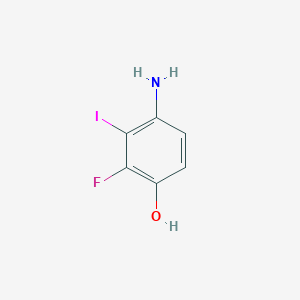
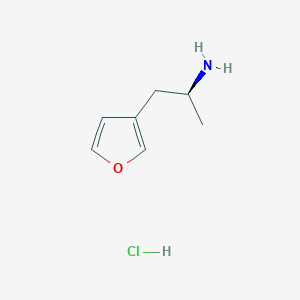
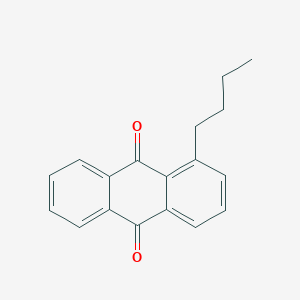

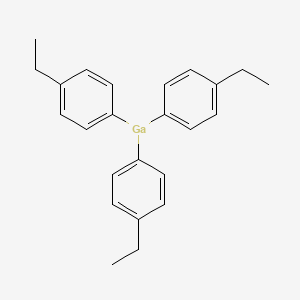
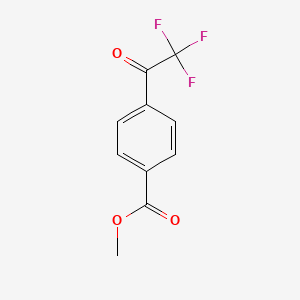
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
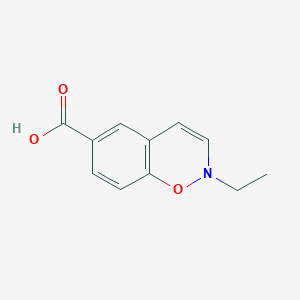
![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
